molecular formula C11H11I B14399763 (1-Iodopenta-1,4-dien-2-yl)benzene CAS No. 89779-42-0

(1-Iodopenta-1,4-dien-2-yl)benzene

Cat. No.: B14399763
CAS No.: 89779-42-0
M. Wt: 270.11 g/mol
InChI Key: VIRWZXJSHRDEND-UHFFFAOYSA-N
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Description

(1-Iodopenta-1,4-dien-2-yl)benzene is an organic compound characterized by the presence of an iodine atom attached to a penta-1,4-diene chain, which is further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Iodopenta-1,4-dien-2-yl)benzene typically involves the regioselective anti-allylindation of alkynes using indium tribromide (InBr3) and allylic silanes. The resulting 1,4-dienylindiums are then treated with iodine (I2) to stereoselectively produce 1-iodo-1,4-dienes . The final step involves a palladium-catalyzed cross-coupling reaction with iodobenzene to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: (1-Iodopenta-1,4-dien-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include compounds with azide or cyano groups replacing the iodine atom.

    Addition Reactions: Products include 1,2- and 1,4-addition products with electrophiles.

    Cycloaddition Reactions: Cycloaddition products with benzene and other dienes.

Scientific Research Applications

(1-Iodopenta-1,4-dien-2-yl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Iodopenta-1,4-dien-2-yl)benzene involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the diene moiety. The iodine atom acts as a leaving group in substitution reactions, while the diene moiety undergoes addition and cycloaddition reactions. These reactions are facilitated by the compound’s ability to stabilize intermediates through resonance and conjugation .

Comparison with Similar Compounds

Uniqueness: (1-Iodopenta-1,4-dien-2-yl)benzene is unique due to the presence of both an iodine atom and a conjugated diene system, which imparts distinct reactivity and potential for diverse applications.

Properties

CAS No.

89779-42-0

Molecular Formula

C11H11I

Molecular Weight

270.11 g/mol

IUPAC Name

1-iodopenta-1,4-dien-2-ylbenzene

InChI

InChI=1S/C11H11I/c1-2-6-11(9-12)10-7-4-3-5-8-10/h2-5,7-9H,1,6H2

InChI Key

VIRWZXJSHRDEND-UHFFFAOYSA-N

Canonical SMILES

C=CCC(=CI)C1=CC=CC=C1

Origin of Product

United States

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